molecular formula C9H6BrN B184079 2-Bromoquinoline CAS No. 2005-43-8

2-Bromoquinoline

Cat. No. B184079
CAS RN: 2005-43-8
M. Wt: 208.05 g/mol
InChI Key: QKJAZPHKNWSXDF-UHFFFAOYSA-N
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Description

2-Bromoquinoline is a nitrogen-containing heterocycle with the molecular formula C9H6BrN . It has an average mass of 208.055 Da and a mono-isotopic mass of 206.968353 Da . It is used primarily for research and development purposes .


Synthesis Analysis

Quinoline, the parent compound of 2-Bromoquinoline, is synthesized using various methods. These include classical methods, efficient methods that reduce reaction time with increased yield, and metal nanoparticle-catalyzed reactions . Microwave-assisted synthesis is also used, which fulfills one of the twelve green chemistry principles, "safer solvent" .


Molecular Structure Analysis

The molecular structure of 2-Bromoquinoline consists of a benzene ring fused to a pyridine ring with a bromine atom attached at the 2-position . The structure is planar due to the sp2 hybridization of the carbon and nitrogen atoms in the rings.


Physical And Chemical Properties Analysis

2-Bromoquinoline is a solid substance with a density of 1.6±0.1 g/cm3 . It has a boiling point of 292.5±13.0 °C at 760 mmHg and a flash point of 130.7±19.8 °C . The compound has a molar refractivity of 49.9±0.3 cm3 . It has one hydrogen bond acceptor, no hydrogen bond donors, and no freely rotating bonds .

Scientific Research Applications

  • Photoremovable Protecting Group for Physiological Use : 8-Bromo-7-hydroxyquinoline (BHQ), a derivative of 2-Bromoquinoline, is used as a photoremovable protecting group. It's effective for caged compounds in cell physiology studies due to its efficiency in photolysis, stability in dark, water solubility, and low fluorescence. This makes it suitable for use with fluorescent indicators in biological functions (Zhu, Pavlos, Toscano, & Dore, 2006).

  • Bromination of Complex Molecules : 2- and 4-Bromoquinolines have been synthesized from methoxyquinolines using a new brominating reagent, PBr3-DMF. This method is particularly useful in organic synthesis, especially for brominating complex molecules (YajimaToshikazu & MunakataKatsura, 1977).

  • Antiangiogenic Effects : 2-Aryl-3-bromoquinolin-4(1H)-ones and their derivatives show antiangiogenic effects. These compounds inhibit endothelial cell proliferation and neovessel growth in angiogenesis assays, and reduce levels of proangiogenic factors like bFGF and VEGF/PlGF (Mabeta, Auer, & Mphahlele, 2009).

  • Reactivity and Cross-Coupling Reactions : Studies have explored the reactivity of 2-Bromoquinoline and related compounds in various cross-coupling reactions. This includes the synthesis of functionalized quinolines through reactions with lithium tri(quinolyl)magnesates (Dumouchel, Mongin, Trécourt, & Quéguiner, 2003).

  • Synthesis of Novel Compounds : Various novel compounds and intermediates have been synthesized using 2-Bromoquinoline. These syntheses contribute to the development of new chemicals and potential drugs (Jansen & Wibaut, 2010).

  • Structural Studies and Syntheses : Structural studies and syntheses of 2-Bromoquinoline derivatives have provided valuable insights into the properties of these compounds. This includes understanding their tautomeric nature and exploring efficient synthesis methods (Mphahlele, Fernandes, El‐Nahas, Ottosson, Ndlovu, Sithole, Dladla, & Waal, 2002).

Safety And Hazards

2-Bromoquinoline is harmful if swallowed, causes skin irritation, and may cause serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust, washing hands thoroughly after handling, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJAZPHKNWSXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376423
Record name 2-bromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoquinoline

CAS RN

2005-43-8
Record name 2-bromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromoquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
464
Citations
HE Jansen, JP Wibaut - … des Travaux Chimiques des Pays‐Bas, 1937 - Wiley Online Library
… 2-bromoquinoline with ammonium carbonate in aqueous ammonia. If 2-bromoquinoline is … On heating 2-bromoquinoline and potassium cyanide in aqueous alcohol to 200'. carbostyril …
Number of citations: 14 onlinelibrary.wiley.com
F Case, J Lafferty - The Journal of Organic Chemistry, 1958 - ACS Publications
… Application of the Ullmann reaction to 8-ethyl2-bromoquinoline gave 8,8'-diethyl-2,2'-biquinoline when the copper catalyst was pretreated by the method of Kleider and Adams.18 With …
Number of citations: 16 pubs.acs.org
C Párkányi, YJ Lee - Tetrahedron Letters, 1974 - Elsevier
… 2.3 Similarly, 2-bromopyridine is photohydrolyzed to P-pyridone and 2-bromoquinoline gives carbostyril (2-quinolone).3 On the other hand, 3-bromoquinoline and bromoquinolines with …
Number of citations: 9 www.sciencedirect.com
N Boudet, JR Lachs, P Knochel - Organic Letters, 2007 - ACS Publications
… 2-bromoquinoline 10a was quenched with tosyl cyanide or propionaldehyde and gave 3-cyano-2-bromoquinoline … (11c, 91%) or 4-cyano-2-bromoquinoline (11d, 85%) (entries 3 and 4). …
Number of citations: 142 pubs.acs.org
HE Jansen, JP Wibaut - … des Travaux Chimiques des Pays‐Bas, 1937 - Wiley Online Library
… results in the formation of 2-bromoquinoline, the yield being sufficient for preparative work. If the bromination is carried out at 300", 3-bromoquinoline is formed. The influence of …
Number of citations: 28 onlinelibrary.wiley.com
TE Young, ED Amstutz - Journal of the American Chemical …, 1951 - ACS Publications
… for the reactions of 2-bromopyridine (I), 2-bromoquinoline (II), 2chloroquinoline (III) and 2-… (80.9%) of crude 2-bromoquinoline mp 42-44. This material was distilled at 163-163/16.5 …
Number of citations: 38 pubs.acs.org
HJ Den Hertog, DJ Buurman - Recueil des Travaux Chimiques …, 1967 - Wiley Online Library
… A more interesting result was obtained when reacting 2-bromoquinoline (I) with potassium amide. A mixture was formed containing together with 2-aminoquinoline (IX), 2-…
Number of citations: 32 onlinelibrary.wiley.com
DL Comins, JM Nolan, ID Bori - Tetrahedron letters, 2005 - Elsevier
… The resulting product was determined to be 2-bromoquinoline by comparison 8 with authentic samples of 7a and 8. To determine if this reaction was general for other electrophiles, a …
Number of citations: 40 www.sciencedirect.com
H Gilman, T Soddy - The Journal of Organic Chemistry, 1957 - ACS Publications
… (0.025 mole) of 2-bromoquinoline. The color of the reaction mixture became yellow and, finally, dark red. Color Test II9 was negative, but Color Test I10 was positive within 15 min. …
Number of citations: 33 pubs.acs.org
HJ Den Hertog, DJ Buurman - Tetrahedron Letters, 1967 - Elsevier
… of 3-amino-2-bromoquinoline (III) with potassium amide in liquid ammonia. J-Amino-2-bromoquinoline (III; mp. 137-138'; … ammonia into 2-bromoquinoline-J-carbonamide (mp 207-208’; …
Number of citations: 2 www.sciencedirect.com

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